2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine
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Overview
Description
2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine is an organic compound that belongs to the class of dioxepines It is characterized by a bromomethyl group attached to a dioxepine ring, which is a seven-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine typically involves the bromination of a precursor compound. One common method is the bromination of 4,7-dihydro-2H-1,3-dioxepine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows: [ \text{4,7-dihydro-2H-1,3-dioxepine} + \text{NBS} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include brominated oxides.
Reduction: Products include methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine involves its reactivity with various biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or disruption of DNA function. The exact molecular targets and pathways depend on the specific biological context and the nature of the nucleophiles involved.
Comparison with Similar Compounds
- 2-(Chloromethyl)-4,7-dihydro-2H-1,3-dioxepine
- 2-(Iodomethyl)-4,7-dihydro-2H-1,3-dioxepine
- 2-(Hydroxymethyl)-4,7-dihydro-2H-1,3-dioxepine
Comparison:
- Reactivity: The bromomethyl group in 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This makes it a versatile intermediate for various chemical reactions.
- Stability: The compound is more stable than its iodo counterpart but less stable than its chloro counterpart.
- Applications: While all these compounds are used in organic synthesis, the bromomethyl derivative is preferred for reactions requiring moderate reactivity and stability.
Properties
IUPAC Name |
2-(bromomethyl)-4,7-dihydro-1,3-dioxepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-5-6-8-3-1-2-4-9-6/h1-2,6H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEOEJODJLWEAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC(O1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439570 |
Source
|
Record name | 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117381-06-3 |
Source
|
Record name | 2-(Bromomethyl)-4,7-dihydro-1,3-dioxepin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117381-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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